molecular formula C14H17FO4 B14757641 Diethyl benzyl(fluoro)propanedioate CAS No. 1578-79-6

Diethyl benzyl(fluoro)propanedioate

Cat. No.: B14757641
CAS No.: 1578-79-6
M. Wt: 268.28 g/mol
InChI Key: NDISTXGDWZTZPS-UHFFFAOYSA-N
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Description

Diethyl benzyl(fluoro)propanedioate is a fluorinated malonate derivative characterized by a benzyl group and a fluorine atom attached to the propanedioate backbone. Its synthesis involves the reaction of diethyl bromomalonate with methylbenzylamine, followed by catalytic hydrogenation to remove the benzyl group under hydrogen pressure (5% Pd-C catalyst) . Key structural features include:

  • 1H-NMR profile: Distinct signals at δ 1.30 (CH2CH3), 2.46 (NCH3), and 7.22–7.39 (aromatic protons) .
  • Functional groups: A fluorine atom (electron-withdrawing) and a benzyl moiety (sterically bulky), which influence reactivity and stereochemical outcomes.

Properties

CAS No.

1578-79-6

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

diethyl 2-benzyl-2-fluoropropanedioate

InChI

InChI=1S/C14H17FO4/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

NDISTXGDWZTZPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzyl(fluoro)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a benzyl halide and a fluoroalkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzyl(fluoro)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl benzyl(fluoro)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl benzyl(fluoro)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The fluoro substituent can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Compound Key Features Reactivity/Synthesis Highlights
Diethyl benzyl(fluoro)propanedioate Fluorine at propanedioate chain, benzyl group. Alkylation with benzyl bromide under n-BuLi/THF yields fluorinated aldehydes (76% yield) .
Diethyl malonate No fluorine or benzyl substituents. Base-induced alkylation forms substituted malonates; lower steric hindrance enables broader reactivity .
Benzyl 3-N,N-dibenzylamino-2-fluoropropanoate Fluorine at C2, dibenzylamino group. Used in peptide mimetics; sulfur-containing analogues resist hydrogenation due to Pd catalyst poisoning .
α-Fluoro cyclic ketones Fluorine at quaternary stereogenic center. Asymmetric alkylation with benzyl bromide achieves 91% enantiomeric excess (cinchonine catalyst) .

Key Observations :

  • Fluorine's Role : Enhances electrophilicity in malonates (e.g., this compound), facilitating nucleophilic attacks . In contrast, fluorine in α-fluoro cyclic ketones stabilizes transition states during asymmetric catalysis .
  • Benzyl Group Impact: Introduces steric bulk, reducing reaction rates in hydrogenation (e.g., slower deprotection in dibenzylamino derivatives) .

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